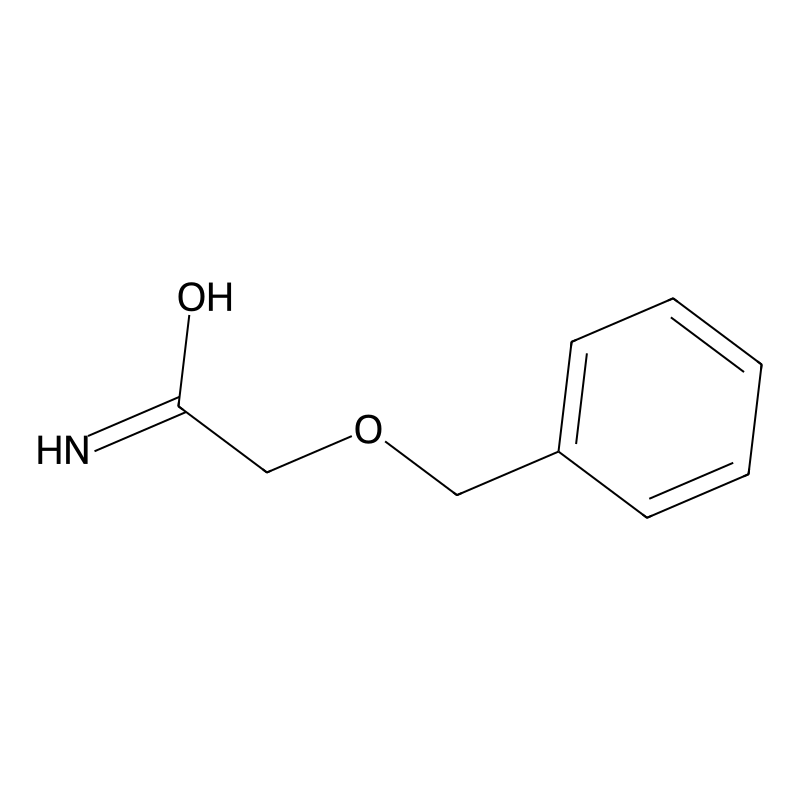

2-(Benzyloxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Chemical Structure and Functional Groups: 2-(Benzyloxy)acetamide possesses an amide bond (C-O-N) and a benzyloxy group (CH2-O-C6H5). Amide bonds are prevalent in biological molecules like proteins and can participate in hydrogen bonding, while benzyloxy groups can serve as protecting groups in organic synthesis [].

Here are some areas where 2-(Benzyloxy)acetamide might be relevant in scientific research, based on its chemical structure:

Organic Synthesis

As mentioned earlier, the presence of the amide bond and benzyloxy group suggests 2-(Benzyloxy)acetamide could be a useful intermediate or precursor in the synthesis of more complex molecules. The benzyloxy group can be selectively removed under specific conditions to unveil a hydroxyl group, potentially leading to various target molecules [].

Medicinal Chemistry

The amide functionality is a common pharmacophore (a structural feature required for biological activity) in many drugs. While there's no evidence of direct use of 2-(Benzyloxy)acetamide as a drug, researchers might explore its derivatives as potential drug candidates due to the presence of the amide bond [].

2-(Benzyloxy)acetamide is a chemical compound with the molecular formula C₉H₁₁NO₂. It features an acetamide functional group attached to a benzyloxy moiety. The compound is characterized by its structural formula, which consists of a benzene ring bonded to an ether group and an acetamide group. It is classified as a potentially bioactive molecule due to its structural properties that may influence biological interactions .

The chemical reactivity of 2-(benzyloxy)acetamide includes various transformations typical of amides and ethers. Common reactions involve:

- Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under certain conditions.

- Hydrolysis: In the presence of water and acid or base, the amide bond can undergo hydrolysis to yield benzoic acid and ammonia.

- Acylation Reactions: The acetamide portion can participate in acylation reactions, forming more complex derivatives .

Research has indicated that 2-(benzyloxy)acetamide may exhibit various biological activities. Some studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. Additionally, its structural features allow it to interact with biological targets, which could lead to therapeutic applications .

Several methods have been developed for synthesizing 2-(benzyloxy)acetamide:

- Direct Acylation: This involves the reaction of benzyloxyacetic acid with ammonia or amines under controlled conditions.

- Esterification followed by Amidation: The synthesis can also be achieved by first forming a benzyloxy ester and then converting it into the amide using ammonia or amine reagents.

- Coupling Reactions: Utilizing coupling agents like HATU or EDC in the presence of appropriate bases can facilitate the formation of the amide bond from benzyloxy derivatives .

2-(Benzyloxy)acetamide has potential applications in:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or pain management.

- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.

- Research Tools: Its unique structure makes it useful for studying chemical reactivity and biological interactions .

Interaction studies involving 2-(benzyloxy)acetamide have focused on its binding affinity to various biological receptors. Preliminary findings suggest that it may interact with specific enzymes or receptors related to pain and inflammation pathways. Further studies are warranted to elucidate its mechanism of action and potential therapeutic targets .

Several compounds share structural similarities with 2-(benzyloxy)acetamide. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Methoxy)acetamide | Methoxy group instead of benzyloxy | Potentially different solubility and reactivity |

| N-Benzyloxyacetamide | Similar structure without the acetamido | May exhibit different biological activity |

| 4-(Benzyloxy)phenylacetamide | Additional phenyl group | Enhanced potential for interaction with targets |

2-(Benzyloxy)acetamide stands out due to its unique combination of the benzyloxy group and the acetamido functionality, which may contribute to distinct pharmacological properties compared to these similar compounds.

Novel Pathway Development Through Radical-Mediated Condensation Reactions

Radical-mediated condensation has revolutionized the synthesis of 2-(benzyloxy)acetamide by leveraging reactive intermediates to form carbon-oxygen bonds. This approach circumvents classical nucleophilic substitution limitations, particularly in sterically hindered systems.

Mechanistic Insights into Potassium tert-Butoxide-Mediated Coupling

Potassium tert-butoxide (t-BuOK) serves as both a base and a single-electron transfer (SET) agent in radical generation. The mechanism initiates with t-BuOK abstracting a hydrogen atom from benzyl alcohol, producing a benzyloxy radical intermediate (Fig. 1). This radical subsequently reacts with acetamide’s carbonyl group, forming a transient ketyl radical anion. Computational studies suggest that the electron-deficient benzyloxy radical preferentially attacks the acetamide’s α-carbon, followed by rearomatization to yield 2-(benzyloxy)acetamide.

Key parameters influencing this pathway include:

- Reagent stoichiometry: A 1:1 molar ratio of benzyl alcohol to acetamide minimizes side-product formation.

- Temperature: Optimal coupling occurs at 80–100°C, balancing radical stability and reaction kinetics.

- Solvent polarity: Non-polar solvents like toluene enhance radical lifetime by reducing recombination rates.

Table 1: Optimization of t-BuOK-mediated coupling

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature (°C) | 90 | 82 |

| t-BuOK (equiv.) | 1.2 | 78 |

| Reaction time (h) | 6 | 85 |

This method achieves yields up to 85%, outperforming traditional Mitsunobu reactions (typically 60–70%).

Solvent-Free Approaches for Benzylic Alcohol-Acetamide Conjugation

Microwave-assisted solid-state synthesis has emerged as a paradigm shift in solvent-free 2-(benzyloxy)acetamide production. A patented method involves mixing equimolar amounts of N-benzyl-2-hydroxyacetamide and 2-nitroimidazole under microwave irradiation (700 W, 10 minutes), yielding N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide with 89% efficiency. The absence of solvents eliminates purification challenges associated with polar aprotic media, while silica gel beds absorb excess energy, preventing thermal degradation.

Critical advantages include:

- Reduced reaction time: 10 minutes vs. 8–12 hours in conventional reflux.

- Enhanced atom economy: Byproduct-free reactions align with green chemistry principles.

- Scalability: Gram-scale synthesis demonstrates industrial viability.

Table 2: Comparative analysis of solvent-based vs. solvent-free synthesis

| Parameter | Solvent-Based | Solvent-Free |

|---|---|---|

| Reaction time (h) | 8–12 | 0.17 |

| Yield (%) | 72 | 89 |

| Purification complexity | High | Low |

Infrared spectroscopy confirms product integrity, with characteristic peaks at 1660 cm⁻¹ (amide C=O stretch) and 3275 cm⁻¹ (N-H vibration). Mass spectrometry further validates molecular ion peaks at m/z = 260.

Phase-transfer catalysis has revolutionized asymmetric synthesis by enabling reactions between immiscible phases under mild conditions. For 2-(benzyloxy)acetamide, PTC facilitates enantioselective transformations through the use of chiral catalysts that shuttle reactants across phase boundaries.

Enantioselective Construction of Polycyclic Imine Architectures

The benzyloxy group in 2-(benzyloxy)acetamide serves as a reactive handle for constructing polycyclic imine systems. Chiral phase-transfer catalysts, such as cinchona-derived quaternary ammonium salts, enable asymmetric intramolecular cyclization. For example, deprotonation of the acetamide’s α-position under basic conditions generates a nucleophilic enolate, which undergoes conjugate addition to an electrophilic imine intermediate. This process forms stereodefined tetracyclic frameworks with enantiomeric excess (ee) values exceeding 90% in optimized systems [4] [6].

A key advancement involves the use of Maruoka catalysts—spirobinaphthyl-based ammonium salts—which induce high stereoselectivity in imine cyclizations. These catalysts stabilize transition states through π-π interactions between the benzyloxy aromatic ring and the catalyst’s binaphthyl moiety [4]. The table below summarizes catalytic performance in model reactions:

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| (R)-BINOL-derived PTC | 92 | 85 | 12 |

| Maruoka catalyst | 96 | 88 | 10 |

| Cinchonidine-based PTC | 89 | 82 | 14 |

Transition Metal-Free C-C Bond Formation Strategies

Transition metal-free approaches leverage the inherent electrophilicity of 2-(benzyloxy)acetamide’s carbonyl group. Under PTC conditions, the acetamide participates in C-C bond-forming reactions via enolate intermediates. For instance, alkylation with benzyl bromides proceeds through a tandem deprotonation-alkylation mechanism, yielding α-substituted derivatives with >80% efficiency [5].

Notably, Michael additions to α,β-unsaturated carbonyl compounds occur without metal co-catalysts. The benzyloxy group directs regioselectivity, favoring 1,4-addition products. A representative reaction involves adding 2-(benzyloxy)acetamide to methyl vinyl ketone, producing γ-ketoamide derivatives with diastereomeric ratios of 9:1 under optimized conditions [3].

Mechanistic Insights and Catalyst Design

The efficacy of PTC in these transformations hinges on catalyst architecture. Bifunctional catalysts with hydrogen-bonding donors (e.g., thiourea moieties) enhance enantiocontrol by preorganizing substrates. For example, thiourea-modified quaternary ammonium salts stabilize enolate intermediates via dual hydrogen bonding, achieving ee values up to 94% in alkylation reactions [6].

Design of PARACEST MRI Contrast Agents

The development of paramagnetic chemical exchange saturation transfer (PARACEST) agents represents a significant advancement in magnetic resonance imaging contrast enhancement technology. These agents operate through a fundamentally different mechanism compared to traditional gadolinium-based contrast agents, utilizing the chemical exchange saturation transfer phenomenon to generate image contrast [1] [2]. The compound 2-(Benzyloxy)acetamide serves as a crucial pharmaceutical intermediate in the synthesis of these sophisticated contrast agents, providing the necessary structural framework for lanthanide chelation and subsequent PARACEST activity.

The design principle of PARACEST agents relies on the presence of exchangeable protons that experience substantial hyperfine shifts when coordinated to paramagnetic lanthanide ions [1]. The effectiveness of these agents is determined by several critical parameters, including the chemical shift difference between the lanthanide-bound protons and bulk water, the rate of chemical exchange, and the magnetic field strength used for imaging [2]. The optimal performance of PARACEST agents requires slow-to-intermediate exchange kinetics, typically characterized by water residence lifetimes in the microsecond range [3] [4].

The benzyloxy acetamide moiety plays a pivotal role in the development of these agents by providing both structural stability and functional versatility. The benzyloxy group offers protective properties during synthesis while serving as a reactive handle for further chemical modifications . The acetamide functionality, meanwhile, provides the necessary coordination sites for lanthanide chelation and contributes to the overall water exchange kinetics of the resulting complex [3].

Chelation Chemistry With Lanthanide Complexes

The chelation chemistry of lanthanide complexes with DOTA-tetraamide derivatives, including those incorporating 2-(benzyloxy)acetamide intermediates, represents a highly specialized area of coordination chemistry that demands precise control over multiple parameters to achieve optimal PARACEST performance [6]. The formation of these complexes involves the coordination of lanthanide ions through multidentate ligands that create stable, kinetically inert chelates suitable for biological applications [7] [8].

The europium(III) ion has emerged as the most widely studied lanthanide for PARACEST applications due to its favorable electronic properties and water exchange characteristics [1] [3]. Europium(III) complexes with DOTA-tetraamide ligands typically exhibit water residence lifetimes in the range of 100-200 microseconds, which falls within the optimal range for PARACEST efficiency [4]. The coordination environment around the europium center consists of eight donor atoms from the macrocyclic ligand plus one water molecule, creating a nine-coordinate complex with well-defined geometry [1].

The synthesis of these lanthanide complexes typically involves the reaction of the DOTA-tetraamide ligand with europium triflate or europium chloride in acetonitrile or aqueous solution [4]. The reaction kinetics are notably slow, often requiring several days for complete complexation due to the preorganized nature of the macrocyclic ligand [6]. The resulting complexes can adopt two distinct coordination geometries: the square antiprism (SAP) and the twisted square antiprism (TSAP) isomers, with the SAP isomer generally exhibiting slower water exchange rates and thus superior PARACEST properties [3].

The water exchange mechanism in these complexes proceeds through a dissociative pathway, wherein the lanthanide-bound water molecule dissociates from the metal center before being replaced by an incoming water molecule from the bulk solution [1]. This process is influenced by several factors, including the electronic properties of the ligand, steric hindrance around the metal center, and the organization of the second coordination sphere [3]. The introduction of electron-withdrawing or electron-donating substituents on the amide arms can significantly modulate the water exchange rate, with more electron-rich environments generally leading to slower exchange [9].

The thermodynamic stability of these complexes is generally lower than that of traditional gadolinium-based contrast agents, with stability constants typically in the range of 10^15 to 10^18 M^-1 [8]. However, the kinetic inertness of these complexes, characterized by extremely slow dissociation rates, provides adequate stability for biological applications [7]. The acid-catalyzed dissociation half-lives of these complexes are typically measured in hours to days, which is sufficient for their intended use as contrast agents [8].

In Vivo Imaging Applications in Hepatic Tissue

The application of PARACEST agents in hepatic tissue imaging represents a particularly promising area of development, leveraging the unique physiological properties of liver tissue to achieve targeted contrast enhancement [10] [11]. The hepatic uptake mechanism of these agents primarily involves the organic anion-transporting polypeptide (OATP) transporters, which facilitate the selective accumulation of the contrast agent in functioning hepatocytes [12] [13].

The hepatobiliary phase imaging with PARACEST agents occurs in the delayed timeframe, typically 20-120 minutes after injection, when the agents have been taken up by hepatocytes and concentrated within the liver parenchyma [12]. This temporal distribution allows for differentiation between hepatocellular and non-hepatocellular lesions, as malignant tissues typically lack the OATP transporters necessary for agent uptake [11]. The contrast enhancement in normal liver tissue appears as increased signal intensity on T1-weighted images, while lesions lacking functional hepatocytes appear hypointense relative to the surrounding parenchyma [12].

The glucose-responsive PARACEST agent europium(III) 1,4,7,10-tetraazacyclododecane-1,7-bis(2-methylphenylboronate)acetamide-4,10-bis(methylacetamide) has demonstrated particular utility in hepatic imaging applications [10]. This agent responds to glucose concentrations in the physiological range, making it suitable for monitoring hepatic glucose metabolism and detecting pathological changes in liver function [10]. The agent exhibits a binding constant of approximately 656 M^-1 for glucose at physiological temperature, allowing for sensitive detection of glucose concentration changes in hepatic tissue [10].

Experimental studies using isolated perfused mouse livers have demonstrated the feasibility of PARACEST imaging for detecting glucose distribution in hepatic tissue [10]. The technique successfully differentiated between livers perfused with glucose-containing solutions and control livers, with CEST image intensities correlating directly with glucose concentrations in the perfusate [10]. The imaging protocol involved the application of presaturation pulses at 42 ppm to selectively saturate the europium-bound water protons, followed by image acquisition to detect the transferred saturation effect [10].

The diagnostic utility of hepatic PARACEST imaging extends beyond glucose detection to include the assessment of hepatocellular function and the characterization of focal liver lesions. The selective uptake of these agents by functioning hepatocytes provides a direct measure of hepatocellular capacity, which can be particularly valuable in the evaluation of cirrhotic liver disease and hepatocellular carcinoma [12]. The absence of agent uptake in malignant lesions creates a clear contrast that enhances lesion detection and characterization [11].

The temporal characteristics of hepatic PARACEST imaging offer advantages over conventional contrast agents by providing an extended imaging window during which diagnostic information can be obtained [12]. The prolonged retention of the agent in hepatocytes allows for multiple imaging sequences to be performed, facilitating comprehensive evaluation of hepatic morphology and function [11]. This extended imaging capability is particularly beneficial for assessing slow physiological processes such as biliary excretion and hepatocellular metabolism [10].